Methyl 3-methoxy-5-sulfanylbenzoate
Description
Methyl 3-methoxy-5-sulfanylbenzoate is a benzoic acid derivative featuring a methoxy group (-OCH₃) at the 3-position and a sulfanyl (-SH) group at the 5-position of the aromatic ring, esterified with a methyl group. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy group and enhanced reactivity from the sulfanyl moiety.
Properties
CAS No. |
647855-96-7 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 3-methoxy-5-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O3S/c1-11-7-3-6(9(10)12-2)4-8(13)5-7/h3-5,13H,1-2H3 |
InChI Key |
KQANWBYGLFKVGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfonyl-Containing Methyl Benzoates
Example Compounds :
Key Differences :
- Reactivity : The sulfanyl group in Methyl 3-methoxy-5-sulfanylbenzoate is nucleophilic and prone to oxidation, unlike the stable sulfonyl group in analogs. This makes the target compound more reactive but less stable under oxidative conditions.
- Applications : Sulfonyl-containing esters (e.g., metsulfuron) are widely used as herbicides due to their stability and systemic activity , whereas sulfanyl analogs may find niche roles in thiol-mediated drug delivery or catalysis.
Methyl Esters of Terpenoid Acids
Example Compounds :
Key Differences :
- Hydrophobicity: Terpenoid esters exhibit significantly higher hydrophobicity due to bulky hydrocarbon skeletons, unlike the aromatic this compound.
- Volatility: Terpenoid esters (e.g., communic acid derivatives) have higher molecular weights (>300 g/mol) and lower volatility compared to simpler aromatic esters (~180–200 g/mol) .
Substituted Methyl Salicylates
Example Compound :
- Methyl Salicylate : A hydroxyl-substituted benzoate ester with analgesic properties.
Key Differences :
- Polarity : The hydroxyl group in methyl salicylate increases water solubility (logP ~2.3) compared to the methoxy and sulfanyl groups in the target compound (estimated logP ~2.8).
- Applications : Methyl salicylate is used in pharmaceuticals and fragrances, whereas the sulfanyl group in this compound may enable metal chelation or redox activity .

Physicochemical Properties and Data Tables
Table 1. Comparative Physical Properties of Selected Methyl Esters
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~198 | 2.8 | ~300 (est.) | Methoxy, Sulfanyl, Ester |
| Metsulfuron Methyl Ester | 381 | 1.5 | Decomposes | Sulfonylurea, Triazine |
| Methyl Salicylate | 152 | 2.3 | 222 | Hydroxyl, Ester |
| Z-Communic Acid Methyl Ester | 332 | 6.2 | >350 | Diterpene, Ester |
Table 2. Reactivity and Stability Comparison
| Compound | Oxidation Sensitivity | Hydrolysis Rate (pH 7) | Key Reactivity Traits |
|---|---|---|---|
| This compound | High (due to -SH) | Moderate | Thiol-disulfide exchange, Metal binding |
| Metsulfuron Methyl Ester | Low | Slow | Triazine ring cleavage under alkaline conditions |
| Methyl Salicylate | Low | Fast (ester hydrolysis) | Electrophilic aromatic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


